molecular formula C7H4BrIN2 B2366503 3-Bromo-1-iodoimidazo[1,5-a]pyridine CAS No. 2580241-97-8

3-Bromo-1-iodoimidazo[1,5-a]pyridine

Cat. No. B2366503
CAS RN: 2580241-97-8
M. Wt: 322.931
InChI Key: UJMMYUJTJQFMSW-UHFFFAOYSA-N
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Description

“3-Bromo-1-iodoimidazo[1,5-a]pyridine” is a chemical compound with the CAS Number: 2580241-97-8 . It has a molecular weight of 322.93 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .


Synthesis Analysis

The synthesis of “3-Bromo-1-iodoimidazo[1,5-a]pyridine” has been achieved through various methods. One such method involves the reaction of α-bromoketones and 2-aminopyridine under different conditions . Another method involves an efficient co-electrolysis process in a simple undivided cell without any external oxidant .


Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-1-iodoimidazo[1,5-a]pyridine . The InChI code for this compound is 1S/C7H4BrIN2/c8-7-10-6(9)5-3-1-2-4-11(5)7/h1-4H .


Chemical Reactions Analysis

In terms of chemical reactions, “3-Bromo-1-iodoimidazo[1,5-a]pyridine” can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . A domino condensation/bromination sequence is involved in the process .


Physical And Chemical Properties Analysis

The compound “3-Bromo-1-iodoimidazo[1,5-a]pyridine” is a powder in its physical form . It has a molecular weight of 322.93 . More detailed physical and chemical properties are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The acute TB mouse model indicated a significant reduction of bacterial load when treated with these compounds .

Glutamine Synthetase Inhibitors

3-Amino-imidazo[1,2-a]-pyridines have been developed as glutamine synthetase (MtGS) inhibitors, a potential target for the Mtb drug development . A library of these compounds was synthesized employing microwave-assisted one-pot Ugi-type .

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been utilized as the core backbone for the development of covalent inhibitors, therefore, synthesizing a series of novel KRAS G12C inhibitors . Preliminary bio-evaluation screening delivered compound I-11 as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices .

Sensors

These compounds have also been used in the development of sensors . Their unique properties make them suitable for detecting various physical and chemical parameters .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . Their luminescent properties make them ideal for these applications .

Safety and Hazards

The safety information for “3-Bromo-1-iodoimidazo[1,5-a]pyridine” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

3-Bromo-1-iodoimidazo[1,5-a]pyridine is a complex organic compound that has been studied for its potential pharmacological activities

Mode of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 3-bromo-1-iodoimidazo[1,5-a]pyridine belongs, have been known to exhibit a wide range of biological and pharmacological activities . These activities are often achieved through interactions with various biological targets, leading to changes in cellular processes. The specific mode of action of 3-Bromo-1-iodoimidazo[1,5-a]pyridine would depend on its specific targets, which are yet to be identified.

Biochemical Pathways

Imidazo[1,2-a]pyridines have been known to interact with various biochemical pathways . The specific pathways affected by 3-Bromo-1-iodoimidazo[1,5-a]pyridine would depend on its specific targets and mode of action, which are yet to be identified.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been studied for their potential anticancer activities against breast cancer cells

properties

IUPAC Name

3-bromo-1-iodoimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-7-10-6(9)5-3-1-2-4-11(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMMYUJTJQFMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-iodoimidazo[1,5-a]pyridine

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